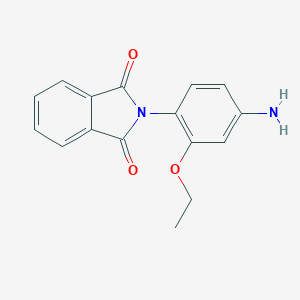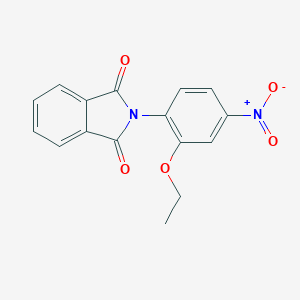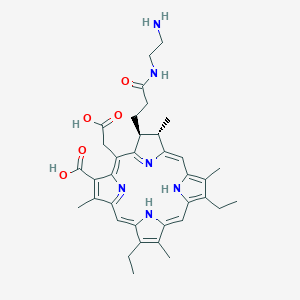
2-(Chloromethyl)-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-phenylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analysis and Scientometric Reviews
Scientometric reviews, like the one conducted by Zuanazzi et al. (2020), provide a quantitative visualization and summary of data in specific fields, such as the toxicity and mutagenicity of certain herbicides (Zuanazzi et al., 2020). This approach could be useful for analyzing trends in research related to "2-(Chloromethyl)-4-phenylpyridine" and its analogs, identifying gaps in the literature, and guiding future research efforts.
Metal-to-Ligand Charge Transfer (MLCT)
Research on compounds such as cuprous bis-phenanthroline coordination compounds, which exhibit MLCT excited states, provides a basis for understanding the photophysical properties of related heterocyclic compounds. These studies explore the stabilization of excited states and the potential applications in fields like photovoltaics and photocatalysis (Scaltrito et al., 2000).
Phenolic Acids and Polyphenols
Studies on chlorogenic acid and its roles, including antioxidant, antibacterial, and cardioprotective effects, highlight the biological relevance of phenolic compounds. These findings suggest potential therapeutic applications and the importance of understanding the environmental impacts and biological activities of chemical compounds, including those structurally related to "this compound" (Naveed et al., 2018).
Synthetic Pathways and Structural Properties
Research on the synthesis and structural properties of novel substituted compounds, such as thiazolidin-4-ones, provides insights into synthetic strategies, the formation of intermediates, and the potential for developing new materials or pharmaceuticals. These studies often involve detailed spectroscopic analysis and theoretical calculations to elucidate the structure and reactivity of novel compounds (Issac & Tierney, 1996).
Environmental Impact and Toxicology
The assessment of the environmental fate and toxicological effects of chemical compounds, such as herbicides and their degradation products, is crucial for understanding their potential impacts on human health and ecosystems. Research in this area often focuses on the persistence, bioaccumulation, and toxic effects of compounds, guiding regulatory actions and the development of safer chemical alternatives (Islam et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target specific enzymes or receptors within cells . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.
Mode of Action
It’s plausible that the compound interacts with its targets by binding to them, thereby altering their function . This interaction could lead to changes in cellular processes, potentially influencing cell growth, signaling, or metabolism.
Biochemical Pathways
Similar compounds have been shown to influence various pathways, such as those involved in energy production, signal transduction, and cellular growth . The downstream effects of these alterations can range from changes in cell behavior to shifts in the overall physiological state of an organism.
Result of Action
Based on the actions of similar compounds, potential effects could include changes in cellular metabolism, alterations in signal transduction, or modulation of cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)-4-phenylpyridine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Understanding these factors is crucial for optimizing the use of the compound in both experimental and therapeutic contexts.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-4-phenylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZTESQGQBTIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555445 |
Source


|
| Record name | 2-(Chloromethyl)-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147937-34-6 |
Source


|
| Record name | 2-(Chloromethyl)-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
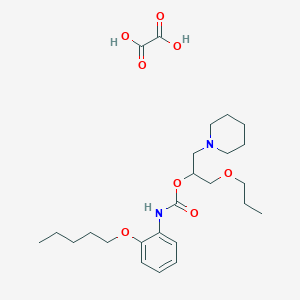


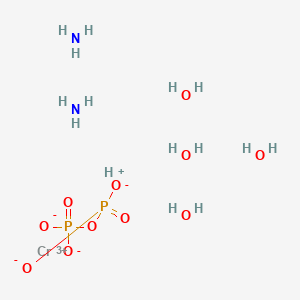
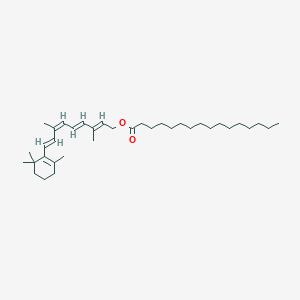

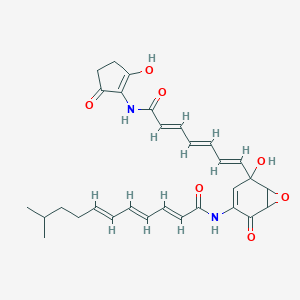
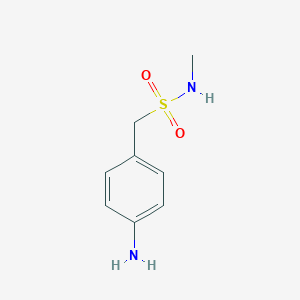


![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
